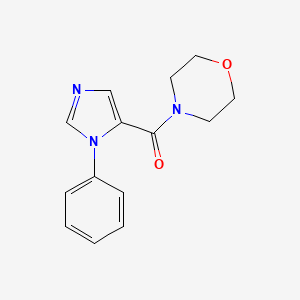
Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazoles, which are widely used in medicinal chemistry, biochemistry, and other related fields.
Mécanisme D'action
The mechanism of action of morpholin-4-yl-(3-phenylimidazol-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using morpholin-4-yl-(3-phenylimidazol-4-yl)methanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are many potential future directions for research on morpholin-4-yl-(3-phenylimidazol-4-yl)methanone. One direction is to further investigate its potential use as an antitumor agent and to optimize its use in cancer therapy. Another direction is to study its effects on other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research could focus on its potential use as a tool to study protein-protein interactions and other biochemical processes.
Méthodes De Synthèse
The synthesis of morpholin-4-yl-(3-phenylimidazol-4-yl)methanone involves the reaction of 3-phenylimidazole and morpholine with the help of a suitable reagent. The reaction proceeds under mild conditions and yields a white crystalline solid. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent, antiviral agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In biochemistry, morpholin-4-yl-(3-phenylimidazol-4-yl)methanone has been used as a tool to study protein-protein interactions, enzyme kinetics, and other biochemical processes. It has also been used as a fluorescent probe to study the localization and dynamics of proteins in cells.
Propriétés
IUPAC Name |
morpholin-4-yl-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(16-6-8-19-9-7-16)13-10-15-11-17(13)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHKLQHYGUPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(3-phenylimidazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)
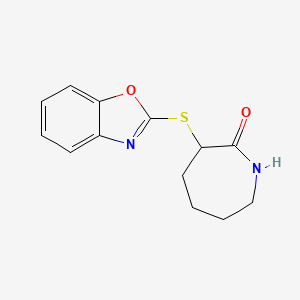

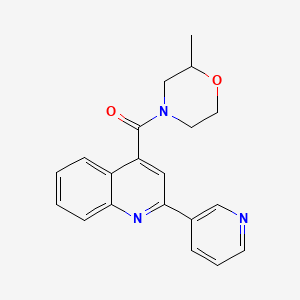
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)
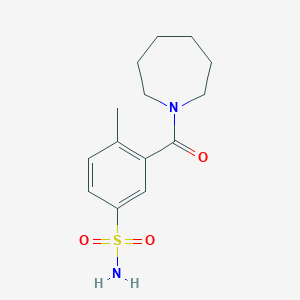
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)
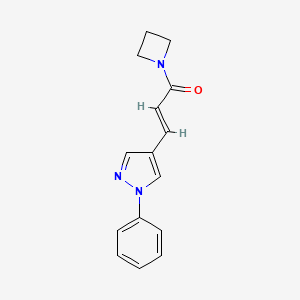
![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)